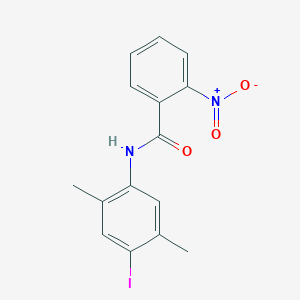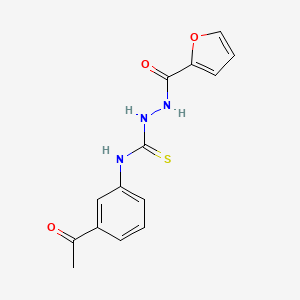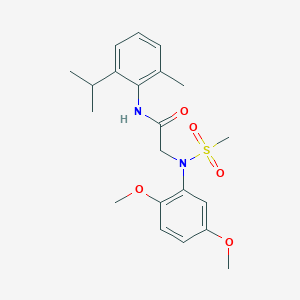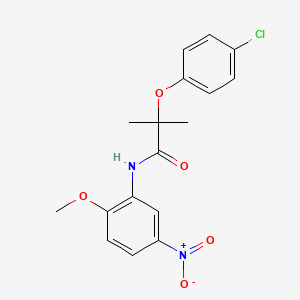
N-(4-iodo-2,5-dimethylphenyl)-2-nitrobenzamide
Vue d'ensemble
Description
N-(4-iodo-2,5-dimethylphenyl)-2-nitrobenzamide: is a synthetic organic compound characterized by the presence of an iodine atom, two methyl groups, and a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodo-2,5-dimethylphenyl)-2-nitrobenzamide typically involves the iodination of a dimethylphenyl precursor followed by the introduction of a nitrobenzamide group. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the iodination process. The final step involves the coupling of the iodinated intermediate with a nitrobenzamide derivative under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-iodo-2,5-dimethylphenyl)-2-nitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives resulting from the reduction of the nitro group.
Substitution: Compounds with different substituents replacing the iodine atom.
Applications De Recherche Scientifique
N-(4-iodo-2,5-dimethylphenyl)-2-nitrobenzamide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrobenzamide moiety is known to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
- N-(4-iodo-2,5-dimethylphenyl)-2-phenoxyacetamide
- N-(4-iodo-2,5-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide
Comparison: N-(4-iodo-2,5-dimethylphenyl)-2-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
N-(4-iodo-2,5-dimethylphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3/c1-9-8-13(10(2)7-12(9)16)17-15(19)11-5-3-4-6-14(11)18(20)21/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUQSJQNLPNXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B3528552.png)
![ethyl 4-({[(4-iodophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3528557.png)
![3-nitro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B3528564.png)




![methyl 2-{[(2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazino)carbonyl]amino}benzoate](/img/structure/B3528606.png)
![4-chlorobenzyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B3528610.png)
![1-(3-ACETYLPHENYL)-3-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-TRIAZOL-3-YL)THIOUREA](/img/structure/B3528616.png)

![N-(2-methoxy-5-nitrophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3528628.png)

![20-(4-hydroxyphenyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione](/img/structure/B3528635.png)
